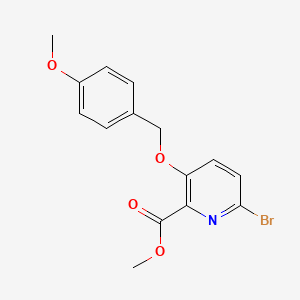
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate consists of a pyridine ring with a bromine atom at the 6-position and a methoxybenzyloxy group at the 3-position. The ester linkage between the pyridine ring and the methoxybenzyloxy group contributes to its stability and reactivity. Crystallographic studies reveal the presence of distinct rotomers in the lattice, which may impact its photoactivity in solution and crystalline state .
Aplicaciones Científicas De Investigación
Antioxidant Activity
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate and related compounds have demonstrated potent antioxidant activities. These compounds, often derived from marine sources such as the red alga Rhodomela confervoides, exhibit strong radical scavenging activities. This is evident in their efficacy against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting their potential as natural antioxidants in food or pharmaceutical applications (Li et al., 2012).
Synthesis and Chemical Properties
Research into the synthesis and reaction properties of compounds similar to this compound has been ongoing. For instance, studies have explored the cyclisation reactions of related compounds, leading to the synthesis of various derivatives with potential applications in drug discovery (Kametani & Ogasawara, 1967).
Cellular Antioxidant Effect
Bromophenol derivatives, akin to this compound, have demonstrated cellular antioxidant effects. These findings are crucial in understanding the potential therapeutic applications of these compounds in protecting cells from oxidative stress (Olsen et al., 2013).
Anticancer Potential
Several bromophenol derivatives have shown anticancer activities. This includes the inhibition of cell viability and the induction of apoptosis in cancer cells, indicating the potential of these compounds in cancer treatment (Dong et al., 2022).
Propiedades
IUPAC Name |
methyl 6-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-19-11-5-3-10(4-6-11)9-21-12-7-8-13(16)17-14(12)15(18)20-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCDCKSZLNMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)

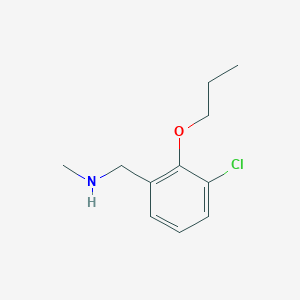
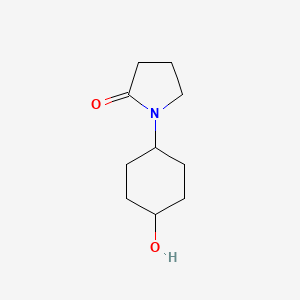

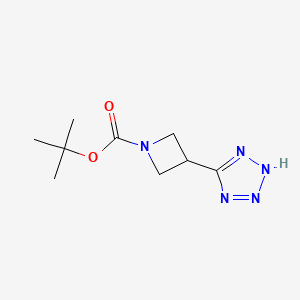

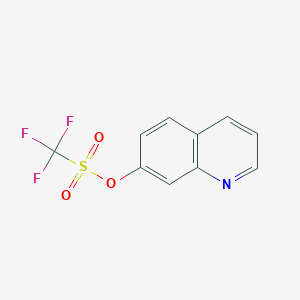
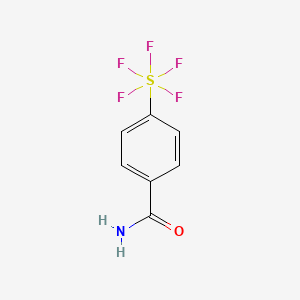
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)
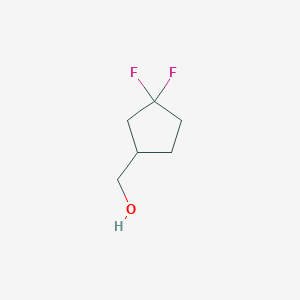
![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)

